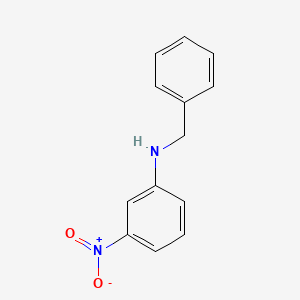

N-benzyl-3-nitroaniline

概要

説明

N-benzyl-3-nitroaniline is an organic compound known for its nonlinear optical properties. It is a derivative of nitroaniline, where a benzyl group is attached to the nitrogen atom of the aniline ring.

準備方法

Synthetic Routes and Reaction Conditions

N-benzyl-3-nitroaniline can be synthesized through a multi-step process involving the nitration of aniline, followed by the benzylation of the resulting nitroaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group at the meta position of the aniline ring. The benzylation step involves the reaction of the nitroaniline with benzyl chloride in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency .

化学反応の分析

Types of Reactions

N-benzyl-3-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Benzyl chloride, sodium hydroxide.

Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed

Reduction: N-benzyl-3-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

1.1 Antibacterial Properties

N-benzyl-3-nitroaniline derivatives have been explored for their potential as antibacterial agents. Research indicates that these compounds exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in public health due to rising antimicrobial resistance. The structure of this compound allows for modifications that enhance its efficacy against gram-positive bacteria while showing limited activity against gram-negative bacteria and fungi .

A notable study demonstrated that certain derivatives of this compound had minimum inhibitory concentration (MIC) values as low as 6.25 μM against MRSA, indicating strong antibacterial potential .

1.2 Formulation Development

In pharmaceutical formulations, this compound can be integrated into tablet compositions. For example, a formulation might include the active ingredient alongside excipients such as compressible starch and hydroxypropyl methylcellulose to enhance bioavailability and stability . This versatility makes it a candidate for further development in treating bacterial infections.

Material Science Applications

2.1 Non-linear Optical Materials

This compound has been synthesized for use in non-linear optical applications. Its crystal structure exhibits properties suitable for frequency domain spectroscopy and terahertz imaging, making it valuable in advanced optical technologies .

The compound's ability to generate terahertz waves has been highlighted in studies focusing on coherent tunable terahertz waves, which have applications in imaging and spectroscopy .

2.2 Thermal and Optical Properties

Thermal analysis of this compound reveals its suitability for use in photodetectors and light-emitting diodes (LEDs). The compound's thermal stability and optical characteristics enable it to function effectively in these applications, suggesting its potential in developing new electronic devices .

Case Studies

3.1 Synthesis and Characterization

A study focused on the synthesis of this compound through low-temperature solution growth techniques demonstrated its optical and thermal properties. The synthesized material was characterized using techniques such as X-ray diffraction and differential thermal analysis, confirming its potential for various applications in material science .

3.2 Antibacterial Efficacy Testing

In another case study, derivatives of this compound were tested against various bacterial strains to evaluate their antibacterial efficacy. The results indicated that modifications to the nitro group significantly influenced the antibacterial activity, highlighting the importance of chemical structure in drug design .

Data Summary Table

| Application Area | Details |

|---|---|

| Pharmaceuticals | Antibacterial agents targeting MRSA; formulation development for tablets |

| Material Science | Non-linear optical materials; suitable for photodetectors and LEDs |

| Case Studies | Synthesis via low-temperature methods; antibacterial efficacy testing against various strains |

作用機序

The mechanism by which N-benzyl-3-nitroaniline exerts its effects is primarily through its nonlinear optical properties. The compound exhibits strong intra-molecular charge transfer interactions due to the presence of electron-donating and electron-accepting groups within the molecule. This results in high nonlinear optical behavior, making it suitable for applications in optoelectronics and nonlinear optics .

類似化合物との比較

Similar Compounds

- N-methyl-3-nitroaniline

- N-ethyl-3-nitroaniline

- N-phenyl-3-nitroaniline

Uniqueness

N-benzyl-3-nitroaniline is unique due to its specific combination of a benzyl group and a nitro group, which imparts distinct nonlinear optical properties. Compared to other similar compounds, it offers higher efficiency in second harmonic generation and better stability under various conditions .

生物活性

N-benzyl-3-nitroaniline (NB3N) is an organic compound notable for its unique structure, which combines a benzyl group and a nitro group. This configuration imparts distinct biological and chemical properties, particularly in the realm of nonlinear optics and potential pharmacological applications. This article delves into the biological activity of NB3N, examining its mechanisms of action, biochemical pathways, and relevant research findings.

- Chemical Formula : C₁₃H₁₂N₂O₂

- Molecular Weight : 228.25 g/mol

- CAS Number : 33334-94-0

- Cut-off Wavelength : 244 nm

- Transmittance : Approximately 79% in the visible spectrum

Target of Action

NB3N primarily exhibits its biological activity through its nonlinear optical (NLO) properties , which are crucial for applications in photonics and materials science. The compound's structure allows for effective donor-acceptor π conjugation , facilitating second-order nonlinear optical activity.

Biochemical Pathways

The biochemical pathways associated with NB3N involve the interaction between its functional groups, which can lead to various molecular effects:

- Second Harmonic Generation (SHG) : NB3N demonstrates SHG efficiency that is approximately 2.5 times greater than potassium dihydrogen phosphate (KDP), highlighting its potential in optical devices.

- Thermal Stability : The compound shows significant weight loss (up to 80%) between temperatures of 131 °C to 262 °C due to the liberation of nitro and amine groups, indicating a thermally sensitive nature that could affect its biological applications.

Pharmacological Insights

Research indicates that NB3N may possess various pharmacological properties, although comprehensive studies are still limited. Its potential applications can be categorized as follows:

- Antibacterial Activity : Preliminary studies suggest that nitroaniline derivatives may exhibit antibacterial properties, although specific data on NB3N is sparse.

- Electro-optical Applications : Studies involving NB3N doping in liquid crystal (LC) systems have shown improvements in electro-optical responses, which could have implications for developing advanced display technologies.

Case Studies and Research Findings

- Electro-optical Effects :

-

Synthesis and Characterization :

- The synthesis of NB3N involves a multi-step process including nitration and benzylation under controlled conditions. This method ensures high selectivity and yield, essential for both laboratory and industrial applications.

- Toxicological Assessments :

Comparative Analysis of Biological Activities

特性

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。